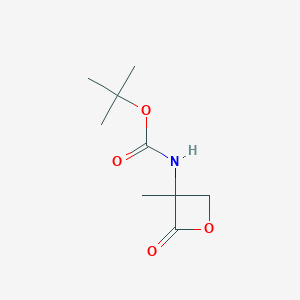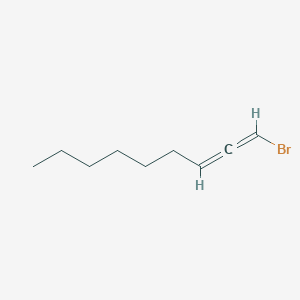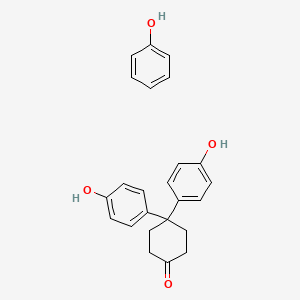
5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups at the 2 and 6 positions, a pentenol chain, and a methyl group at the 3 position of the pentenol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yields and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the efficiency of the production process.
化学反应分析
Types of Reactions
5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol has several scientific research applications:
Biology: The compound may be used in the study of biological pathways and interactions, particularly those involving phenyl-substituted compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol exerts its effects involves interactions with molecular targets and pathways. The phenyl ring and the pentenol chain play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets may include enzymes and receptors involved in metabolic processes.
相似化合物的比较
Similar Compounds
2,6-Dimethylphenyl isothiocyanate: Used in the preparation of derivatized β-cyclodextrins and other compounds.
N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: An experimental compound with potential pharmacological applications.
Uniqueness
5-(2,6-Dimethylphenyl)-3-methylpent-2-en-1-ol is unique due to its specific structure, which combines a phenyl ring with a pentenol chain and a methyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
属性
CAS 编号 |
832712-97-7 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC 名称 |
5-(2,6-dimethylphenyl)-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C14H20O/c1-11(9-10-15)7-8-14-12(2)5-4-6-13(14)3/h4-6,9,15H,7-8,10H2,1-3H3 |
InChI 键 |
UMUCNSMQPQSKQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)CCC(=CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


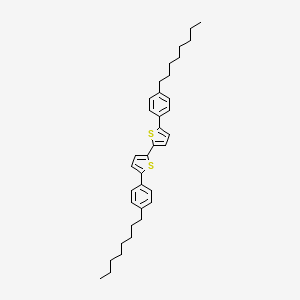
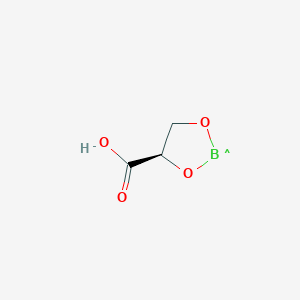
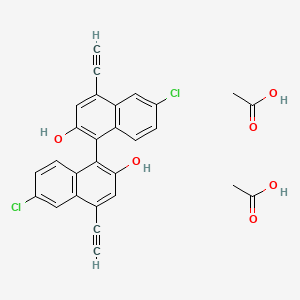
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)
![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
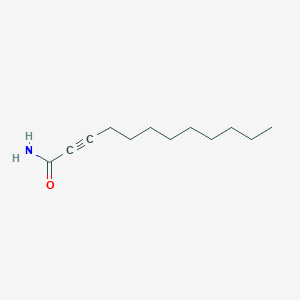
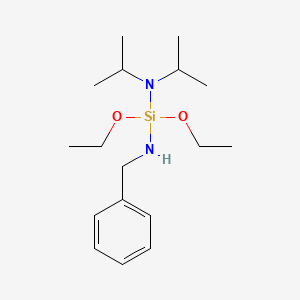
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
